molecular formula C10H16O3 B2604454 Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate CAS No. 1350821-95-2

Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate

Cat. No. B2604454
CAS RN: 1350821-95-2
M. Wt: 184.235
InChI Key: SUBCPWAUFQPRLU-UHFFFAOYSA-N
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Description

“Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate” is a chemical compound with the CAS Number: 1350821-95-2 . It has a molecular weight of 184.24 . The IUPAC name for this compound is methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate .


Synthesis Analysis

The synthesis of similar bicyclo[2.2.1]heptane-1-carboxylates has been achieved via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This method allows for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16O3/c1-13-8(12)10-4-2-9(6-10,7-11)3-5-10/h11H,2-7H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is typically stored in a sealed, dry environment at room temperature . The physical form of this compound can be liquid, solid, semi-solid, or lump .

Scientific Research Applications

Asymmetric Synthesis

This compound can be used in the asymmetric synthesis of bicyclo [2.2.1]heptane-1-carboxylates . This process is enabled by organocatalysis and allows for rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .

Drug Discovery

The bicyclo [2.2.1]heptane scaffold, which is a part of this compound, is featured by drug candidates such as LMV-6015 and AMG 221 . Therefore, this compound could potentially be used in the discovery and development of new drugs .

Asymmetric Catalysis

The bicyclo [2.2.1]heptane scaffold is also used as the basis for asymmetric synthesis and catalysis . For example, bornanesultam is a well-known chiral auxiliary .

Synthesis of Bioactive Compounds

The bicyclo [2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions . For instance, camphor, sordarins, α-santalol, and β-santalol are bioactive natural products that contain this structural moiety .

Large Scale Preparation

The method of synthesizing this compound features metal-free, mild, and operationally simple conditions, providing synthetically useful bicyclo[2.2.1]heptane-1-carboxylates in good yields with excellent enantioselectivity . Importantly, this method is amenable to large scale preparation, thus facilitating relevant drug discovery and pharmaceutical activities .

Versatile Functional Group

The carboxylate group in this compound is a versatile function amenable to various transformations . This makes it a valuable compound in the field of organic synthesis .

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Future Directions

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . Therefore, it is highly desirable for relevant drug discovery . Efforts aiming at the application of this newly developed method are pursued in laboratories and will be reported in due course .

properties

IUPAC Name

methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-13-8(12)10-4-2-9(6-10,7-11)3-5-10/h11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBCPWAUFQPRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate

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